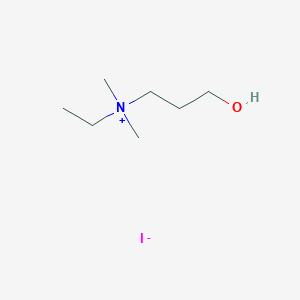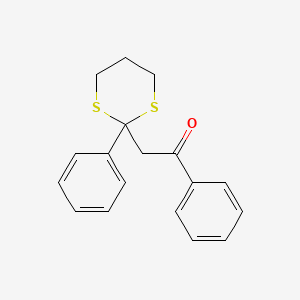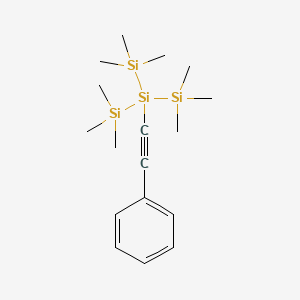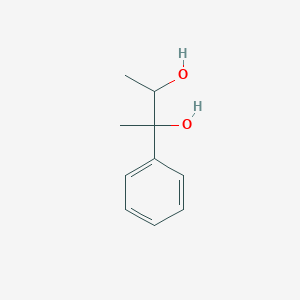
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of an ethyl group, a hydroxy group, and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide typically involves the quaternization of N,N-dimethylpropan-1-amine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is usually subjected to purification steps such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the iodide ion.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Applications De Recherche Scientifique
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylpropan-1-amine
- N-Ethyl-N,N-dimethylpropan-1-aminium chloride
- N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium bromide
Uniqueness
N-Ethyl-3-hydroxy-N,N-dimethylpropan-1-aminium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide ion makes it particularly useful in certain substitution reactions and applications where iodide is preferred over other halides.
Propriétés
| 93245-78-4 | |
Formule moléculaire |
C7H18INO |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
ethyl-(3-hydroxypropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-4-8(2,3)6-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UEGXOIKURQCSEO-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CCCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)

![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)

